N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide: is an organic compound that features a naphthalene ring and a trimethylphenoxy group linked through an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Intermediate: This can be achieved by reacting naphthalene-1-amine with acetic anhydride under controlled conditions to form N-naphthalen-1-ylacetamide.
Introduction of the Trimethylphenoxy Group: The intermediate is then reacted with 2,4,6-trimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The naphthalene ring can undergo oxidation reactions, potentially forming naphthoquinones.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)ethylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential antifungal and antibacterial properties.
- Explored as a potential therapeutic agent in drug discovery programs.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit fungal growth by interfering with cell wall synthesis or disrupt bacterial cell membranes.
Comparison with Similar Compounds
N-naphthalen-1-ylacetamide: Lacks the trimethylphenoxy group, making it less bulky and potentially less active in certain applications.
2-(1-Naphthyl)acetamide: Similar structure but without the trimethylphenoxy group, leading to different chemical and biological properties.
N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide: Contains an ethyl linker instead of the direct attachment, which can affect its reactivity and interactions.
Uniqueness: N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of both the naphthalene and trimethylphenoxy groups, which can confer specific electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-11-15(2)21(16(3)12-14)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCDMMQXGFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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